[5-[(Dimethylamino)methyl]thiophen-2-yl]methanamine
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Overview
Description
[5-[(Dimethylamino)methyl]thiophen-2-yl]methanamine: is a chemical compound with the molecular formula C8H14N2S It is known for its unique structure, which includes a thiophene ring substituted with a dimethylaminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-[(Dimethylamino)methyl]thiophen-2-yl]methanamine typically involves the reaction of thiophene derivatives with dimethylamine. One common method includes the alkylation of thiophene-2-carbaldehyde with dimethylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-[(Dimethylamino)methyl]thiophen-2-yl]methanamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions, where the dimethylaminomethyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted thiophene derivatives with different functional groups replacing the dimethylaminomethyl group.
Scientific Research Applications
Chemistry: In chemistry, [5-[(Dimethylamino)methyl]thiophen-2-yl]methanamine is used as a building block for the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development and biochemical research.
Medicine: In medicine, derivatives of this compound are explored for their pharmacological properties. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, depending on their specific structure and functional groups.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in electronics, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of [5-[(Dimethylamino)methyl]thiophen-2-yl]methanamine involves its interaction with molecular targets such as receptors, enzymes, or other proteins. The compound’s structure allows it to bind to specific sites, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used.
Comparison with Similar Compounds
Thiophene-2-carbaldehyde: A precursor in the synthesis of [5-[(Dimethylamino)methyl]thiophen-2-yl]methanamine.
Dimethylaminomethylthiophene: A related compound with similar structural features.
Thiophene derivatives: Various thiophene-based compounds with different substituents.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[5-[(dimethylamino)methyl]thiophen-2-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S/c1-10(2)6-8-4-3-7(5-9)11-8/h3-4H,5-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJLJLAEWLRFAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(S1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893742-79-5 |
Source
|
Record name | {5-[(dimethylamino)methyl]thiophen-2-yl}methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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